molecular formula C22H17F2N3O3S B15110437 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B15110437
M. Wt: 441.5 g/mol
InChI Key: XZJPIXPPWYGRQM-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a thiazolidinone derivative characterized by:

  • A 3-fluorobenzylidene substituent at the 5-position of the thiazolidinone ring.
  • A 2,4-dioxo-1,3-thiazolidin-3-yl core.
  • An acetamide side chain linked to a 5-fluoroindole ethyl group.

The Z-configuration at the 5-benzylidene position is critical for maintaining planar geometry, which may influence target binding .

Properties

Molecular Formula

C22H17F2N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H17F2N3O3S/c23-15-3-1-2-13(8-15)9-19-21(29)27(22(30)31-19)12-20(28)25-7-6-14-11-26-18-5-4-16(24)10-17(14)18/h1-5,8-11,26H,6-7,12H2,(H,25,28)/b19-9-

InChI Key

XZJPIXPPWYGRQM-OCKHKDLRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and a fluorobenzaldehyde in the presence of a base.

    Attachment of the Indole Moiety: The final step involves the coupling of the intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: The fluorine atoms in the benzylidene and indole groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and indole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural/functional differences:

Compound Name / ID Thiazolidinone Substituent Acetamide Side Chain Key Properties/Findings Reference ID
Target Compound 3-Fluorobenzylidene 5-Fluoroindole ethyl Enhanced electronic effects due to fluorine; potential metabolic stability.
2-[(5Z)-5-(Thiophen-2-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiophen-2-ylmethylene 5-Fluoroindole ethyl Thiophene’s electron-rich nature may alter binding affinity vs. fluorobenzylidene.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene (non-fluorinated) 2-Methylphenyl Lower lipophilicity; reduced bioactivity in preliminary assays.
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-...}acetamide 4-Fluorobenzyl Phenylethyl Fluorine position (para vs. meta) affects dipole interactions; moderate solubility.
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl Methoxy’s electron-donating effect reduces electrophilicity; lower cytotoxicity.

Key Research Findings

Electronic and Steric Effects
  • Fluorine Substitution: The target compound’s 3-fluorobenzylidene group introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiazolidinone ring’s 4-oxo position. This may improve interactions with nucleophilic residues in biological targets (e.g., enzymes) compared to non-fluorinated or methoxy-substituted analogues .
  • Indole vs. Phenyl Side Chains: The 5-fluoroindole ethyl group in the target compound likely enhances π-π stacking and hydrogen bonding vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.